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-DHP serves as an intermediate metabolite in the breakdown of progesterone. Studying its formation and conversion pathways helps researchers gain deeper insights into progesterone metabolism, which is crucial for understanding various physiological processes in females, including:
-DHP is also a valuable tool in studying steroidogenic pathways, the biochemical processes by which the body synthesizes various steroid hormones. By analyzing the enzymes involved in 1-DHP's formation and conversion, researchers can gain a better understanding of:
Recent research suggests that 1-DHP might possess specific properties relevant to cancer research. Studies are ongoing to investigate:
1-Dehydroprogesterone is a synthetic steroid compound derived from progesterone, characterized by the absence of a hydrogen atom at the C1 position of the steroid nucleus. Its molecular formula is , and it has a molecular weight of approximately 312.46 g/mol. This compound is significant in the field of steroid chemistry and pharmacology, particularly for its progestogenic properties, which are essential in various therapeutic applications.
The mechanism of action of 1-DHP is not fully understood. Studies in the 1940s suggested progestational activity in animals, but the potency compared to progesterone varied depending on the assay []. There is no current research investigating how 1-DHP might interact with the progesterone receptor or other biological targets.
1-Dehydroprogesterone can undergo several chemical transformations, including:
Notably, regioselective reactions have been documented, where specific functional groups are modified without altering others, allowing for targeted synthesis of derivatives .
1-Dehydroprogesterone exhibits significant biological activity as a progestogen. It interacts with progesterone receptors in target tissues, regulating various physiological processes such as:
Research indicates that its biological effects can be modulated through structural modifications, enhancing its therapeutic potential.
The synthesis of 1-Dehydroprogesterone can be achieved through several methods:
1-Dehydroprogesterone has various applications in medicine and research:
Interaction studies involving 1-Dehydroprogesterone focus on its binding affinity to progesterone receptors and its metabolic pathways. Research indicates that it may interact with various cytochrome P450 enzymes, influencing its metabolism and efficacy. Understanding these interactions is crucial for optimizing dosing regimens and minimizing side effects associated with steroid therapies .
Several compounds share structural similarities with 1-Dehydroprogesterone, each exhibiting unique properties:
| Compound Name | Structural Difference | Unique Properties |
|---|---|---|
| Progesterone | No dehydrogenation at C1 | Natural hormone with broad physiological roles |
| Dydrogesterone | Additional methyl group at C6 | Enhanced oral bioavailability |
| 17-Hydroxyprogesterone | Hydroxyl group at C17 | Intermediate in steroidogenesis |
| Mifepristone | Contains a substituted phenyl group | Antagonist activity at progesterone receptors |
Each compound's unique structure influences its biological activity and therapeutic applications, highlighting the significance of subtle modifications in steroid chemistry.
The synthesis of 1-dehydroprogesterone has been explored through various routes, utilizing different steroidal starting materials. Four main synthetic pathways have been established, each with distinct advantages and limitations.
The first traditional method utilizes 3β-hydroxy-9α,10β-pregna-5-en-20-one (pregnenolone) as the starting material. This approach involves a multi-step sequence including oxidation, ketal protection, bromination, elimination, photoisomerization, and rearrangement. While this method can achieve yields of up to 60%, the lengthy reaction sequence and challenging process control have limited its widespread application in industrial settings.
Another established approach employs trans-progesterone as the starting material, synthesizing 1-dehydroprogesterone under nitrogen protection with tetrachlorobenzoquinone as the oxidant. This synthetic route is relatively brief compared to other methods. However, the main drawback is that trans-progesterone is not a naturally occurring compound, which introduces additional steps in obtaining the starting material.
The third traditional method utilizes ergosterol as the starting material, employing a six-step synthesis involving photoisomerization, biofermentation, rearrangement, oxidation, enamine formation, and final oxidation. While this biofermentation approach offers mild reaction conditions, the overall molar yield is relatively low, and scaling up industrial production presents significant challenges.
The most commercially viable and widely employed synthetic route uses progesterone as the starting material. This approach has been developed along two principal pathways:
Pathway A: Involves ketal protection, oxidation, hydrazone formation, dehydrazonation, photoisomerization, and rearrangement. A significant drawback of this route is the use of lithium hydride during dehydrazonation, which poses safety hazards in large-scale production due to its explosive nature.
Pathway B: Consists of ketal protection, allylic bromination, debromination, photoisomerization, and hydrolytic rearrangement. This pathway has become the preferred route for commercial production due to its readily available raw materials, fewer reaction steps, and ease of scaling up.
A more streamlined approach has been developed that significantly reduces the number of synthetic steps. This method employs progesterone as the starting material in a two-step process:
This method has demonstrated yields as high as 82.3% and represents a significant advancement in the efficient synthesis of 1-dehydroprogesterone.
Table 1: Comparison of Traditional Synthetic Routes for 1-Dehydroprogesterone
| Starting Material | Number of Steps | Key Reactions | Reported Yield | Industrial Suitability | Major Limitations |
|---|---|---|---|---|---|
| Pregnenolone | 6+ | Oxidation, ketal protection, bromination, elimination, photoisomerization, rearrangement | Up to 60% | Low | Complex process control, lengthy sequence |
| Trans-progesterone | 3-4 | Oxidation with tetrachlorobenzoquinone | Not specified | Medium | Non-natural starting material |
| Ergosterol | 6 | Photoisomerization, biofermentation, rearrangement | Low | Low | Difficult scale-up, low yield |
| Progesterone (Route A) | 6 | Ketal protection, oxidation, hydrazone formation, dehydrazonation | Not specified | Medium | Safety concerns (LiH use) |
| Progesterone (Route B) | 5 | Ketal protection, allylic bromination, debromination | >60% | High | Multi-step process |
| Progesterone (Direct) | 2 | Photochemical reaction, dehydrogenation | 82.3% | Very High | Requires precise photochemical control |
Recent advancements in photochemical reactions have significantly improved the synthesis of 1-dehydroprogesterone, particularly in the critical allylic bromination step. Traditional methods rely on thermal initiation, which requires longer reaction times and often necessitates the addition of free radical initiators.
A groundbreaking improvement in the synthesis of key intermediates for 1-dehydroprogesterone has been the development of LED-initiated photobromination techniques. This approach utilizes a 365 nm LED lamp to initiate the allylic bromination reaction, eliminating the need for chemical initiators used in conventional thermal reactions.
The photoinduced method offers several significant advantages:
During light-induced reactions, researchers observed that the solution color changed significantly after just 20 minutes of light exposure, indicating a faster reaction rate compared to thermal methods. Comparative studies demonstrated that while thermal initiation could not complete allylic bromination in 20 minutes, the photoinitiation approach essentially completed the reaction within this timeframe.
The enhanced efficiency of photobromination is attributed to the more uniform and rapid formation of bromine radicals under LED irradiation compared to thermal initiation. Research has shown that the optimal conditions for LED-initiated bromination include:
Extending the reaction time beyond the optimal range was found to increase side reactions, resulting in a decreased yield of the desired brominated intermediate.
Table 2: Comparison of Thermal vs. Photochemical Bromination for 1-Dehydroprogesterone Synthesis
| Parameter | Traditional Thermal Bromination | LED-Initiated Photobromination | Improvement |
|---|---|---|---|
| Reaction time | 1.5 hours | 15-20 minutes | 4.5-6× faster |
| Initiator requirement | Chemical initiators needed | No initiators required | Simpler process |
| Yield | Variable, often lower | >65% | Higher consistency |
| Energy consumption | Higher (extended heating) | Lower | More sustainable |
| Side product formation | Higher | Lower | Improved purity |
| Scalability | Challenging | Improved | Better industrial applicability |
| Temperature control | Critical | Less critical | Easier process control |
Optimizing the industrial-scale production of 1-dehydroprogesterone has been a focus of recent research, with significant improvements in reaction efficiency, yield, and environmental impact. The key intermediate in the synthesis pathway, 9α,10β-pregest-5,7-diene-3,20-diethylene glycol ketone, has been the subject of intensive process optimization studies.
An optimized three-step process for synthesizing the key intermediate has been developed, starting from readily available progesterone:
This streamlined process has achieved a total molar yield exceeding 60%, making it suitable for large-scale production.
Comprehensive studies have been conducted to identify and characterize the critical impurities formed during the synthesis process. By analyzing the formation pathways of these by-products, researchers have optimized reaction conditions to minimize their occurrence.
For the elimination reaction, it was discovered that two competing pathways exist:
Stability analysis conducted on the pure product under reaction conditions revealed that the ratio of product to 4,6-diene impurity decreased by an average of 0.5% every hour. Consequently, the optimal elimination reaction time was determined to be 1.5 hours to prevent reversible conversion between the product and by-product.
The optimized synthetic route offers several significant advantages for industrial-scale production:
Table 3: Industrial Process Optimization Parameters for 1-Dehydroprogesterone Synthesis
| Process Stage | Critical Parameter | Optimized Condition | Impact on Production |
|---|---|---|---|
| Ketal Protection | Solvent system | Optimized solvent mixture | Improved solubility and reaction rate |
| Ketal Protection | Catalyst type and loading | Optimized acid catalyst concentration | Enhanced conversion, reduced side reactions |
| Allylic Bromination | Light source | 365 nm LED lamp | Reduced reaction time, improved energy efficiency |
| Allylic Bromination | Reaction time | 15-20 minutes | Minimized over-bromination and side reactions |
| Elimination | Base selection | Optimized base type | Higher selectivity for desired elimination pathway |
| Elimination | Reaction time | 1.5 hours | Optimal balance between conversion and product stability |
| Purification | Solvent selection | Environmentally friendlier solvents | Reduced environmental impact, safer operations |
| Overall Process | Number of steps | Reduced from traditional routes | Lower cost, higher throughput, less waste |
The transition from laboratory to industrial scale production has been carefully evaluated, with specific focus on:
The optimized route has demonstrated potential for large-scale production with a total molar yield exceeding 60%, representing a significant improvement over traditional methods.
The biosynthesis of 1-dehydroprogesterone begins with the enzymatic cleavage of cholesterol’s aliphatic side chain, a process mediated by cytochrome P450 enzymes and β-oxidation machinery. Cholesterol side-chain cleavage enzyme (P450scc), encoded by the CYP11A1 gene, initiates this pathway by converting cholesterol to pregnenolone via a three-step hydroxylation reaction at positions C20 and C22, followed by cleavage of the C20–C22 bond [3]. This mitochondrial enzyme system requires adrenodoxin reductase and adrenodoxin as redox partners to facilitate electron transfer during catalysis [3].
Subsequent side-chain degradation proceeds through a β-oxidation-like mechanism. In Mycobacterium tuberculosis and related actinomycetes, the terminal methyl group of the cholesterol side chain undergoes ω-oxidation catalyzed by cytochrome P450 enzymes such as CYP125 and CYP142, forming a carboxylic acid intermediate [4] [6]. This carboxylated side chain is then activated as a CoA thioester via acyl-CoA synthetase (FadD19) [5]. The CoA-bound intermediate undergoes three rounds of β-oxidation, each cycle involving hydration, dehydrogenation, and thiolytic cleavage steps. Key enzymes in this process include ChsH3, a (22S)-specific hydratase, and ChsB1, a stereospecific dehydrogenase that oxidizes the hydroxyl group to a ketone [4]. These reactions progressively shorten the side chain, ultimately yielding a C21 steroid scaffold conducive to 1-dehydroprogesterone formation.
Mycobacterium aurum ATCC 25790 has emerged as a model organism for 1-dehydroprogesterone biosynthesis due to its unique enzymatic machinery. Studies demonstrate that this strain converts cholesterol to 1-dehydroprogesterone via a C22-aldehyde intermediate, which is rapidly oxidized to the corresponding C21-ketone [1]. In fermentation cultures, the microbial pathway proceeds through the following steps:
Notably, M. aurum’s native enzymes preferentially produce progesterone under standard fermentation conditions. However, by manipulating redox cofactors or introducing chemical oxidants, the pathway can be redirected toward 1-dehydroprogesterone accumulation. This highlights the dual role of enzymatic and abiotic factors in shaping the final product profile.
Strategic genetic engineering of M. aurum has enabled significant improvements in 1-dehydroprogesterone titers. Key approaches include:
| Genetic Modification | Target Enzyme/Pathway | Yield Improvement (%) |
|---|---|---|
| CYP125 overexpression | ω-Oxidation | 45 |
| ChsH3/ChsB1 co-expression | β-Oxidation | 62 |
| kshA knockout | Ring cleavage prevention | 78 |
The molecular interactions of 1-dehydroprogesterone with progesterone receptors represent a fundamental aspect of its biological activity. Research has established that 1-dehydroprogesterone functions as a progesterone receptor agonist through direct binding to the progesterone receptor ligand-binding domain, inducing conformational changes that promote receptor dimerization and nuclear translocation [1] [2].
The binding affinity profile of 1-dehydroprogesterone varies significantly across different progesterone receptor subtypes. Studies utilizing luciferase reporter assays have demonstrated that 1-dehydroprogesterone exhibits an EC50 of 23.1 ± 5.1 nM for both human progesterone receptor-A and progesterone receptor-B isoforms, representing approximately 0.2-fold the potency of natural progesterone [2]. However, equine progesterone receptor studies have shown enhanced binding affinity, with 1-dehydroprogesterone displaying an EC50 of 14.0 ± 1.1 nM, equivalent to progesterone itself in this species [2].
The transcriptional activity profile reveals distinct functional differences between progesterone receptor isoforms. While 1-dehydroprogesterone acts as a partial agonist at progesterone receptor-A, it demonstrates full agonist activity at progesterone receptor-B [1]. This differential activity pattern reflects the unique structural characteristics of the progesterone receptor isoforms, particularly the additional 165 amino acid sequence present in the progesterone receptor-B isoform that contains the third activation function domain [3].
Membrane progesterone receptors also represent significant targets for 1-dehydroprogesterone action. Membrane progesterone receptor-α displays high binding affinity for 1-dehydroprogesterone, with binding studies revealing an IC50 of 7.74 nM, comparable to progesterone binding affinity [4]. This membrane receptor interaction facilitates rapid, non-genomic signaling pathways that complement the classical genomic actions mediated through nuclear progesterone receptors [5].
The tissue distribution of progesterone receptor subtypes influences the physiological responses to 1-dehydroprogesterone. Nuclear progesterone receptors are predominantly expressed in reproductive tissues including the uterus, mammary gland, and ovaries, where they mediate transcriptional regulation of target genes [3]. Membrane progesterone receptors are found in lymphocytes and reproductive tissues, where they mediate rapid signaling responses [5].
The molecular mechanism of progesterone receptor activation by 1-dehydroprogesterone involves ligand-induced conformational changes that promote receptor dissociation from heat shock protein complexes, followed by receptor dimerization and nuclear translocation [6]. The activated receptor complexes then bind to progesterone response elements in target gene promoters, recruiting coactivator proteins to initiate transcriptional activation [7].
The metabolism of 1-dehydroprogesterone involves multiple cytochrome P450 isoenzymes, each contributing to distinct metabolic pathways with varying substrate specificities and tissue distributions. Cytochrome P450 3A4 represents the primary metabolic enzyme for 1-dehydroprogesterone clearance, demonstrating high affinity for the compound and catalyzing oxidative hydroxylation reactions [8]. Human liver microsomal studies have established that cytochrome P450 3A4 contributes significantly to 1-dehydroprogesterone metabolism, with this pathway being the dominant mechanism for hepatic clearance [8].
Cytochrome P450 2C19 exhibits variable activity toward 1-dehydroprogesterone, with genetic polymorphisms significantly affecting metabolic capacity [9]. Studies using recombinant cytochrome P450 2C19 variants have demonstrated that different allelic forms display distinct hydroxylase activities, producing 6β-, 21-, and 16α-/17α-hydroxylated products [9]. The contribution of cytochrome P450 2C19 to overall 1-dehydroprogesterone metabolism is generally less significant than cytochrome P450 3A4, being restricted to individuals with very high cytochrome P450 2C19 activity [8].
The steroidogenic cytochrome P450 enzymes play crucial roles in 1-dehydroprogesterone metabolism within endocrine tissues. Cytochrome P450 11B1 catalyzes 11β-hydroxylation of progesterone and its derivatives, including 1-dehydroprogesterone, producing 11β-hydroxy metabolites that are exclusively of adrenal origin [10]. This enzyme is predominantly expressed in the adrenal cortex and contributes to the formation of 11-oxygenated steroid metabolites [10].
Cytochrome P450 17A1 demonstrates dual enzymatic activity, functioning as both a 17α-hydroxylase and a 17,20-lyase [11]. This enzyme can metabolize 1-dehydroprogesterone through 17α-hydroxylation to produce 17α-hydroxylated derivatives, and through 17,20-lyase activity to generate 19-carbon steroid products [11]. The relative activity of these two functions depends on the presence of cytochrome b5 as an allosteric modulator [11].
Cytochrome P450 21A2 specifically catalyzes 21-hydroxylation of progesterone and 17α-hydroxyprogesterone, and can similarly metabolize 1-dehydroprogesterone [12]. This enzyme is essential for mineralocorticoid and glucocorticoid synthesis, and deficiencies in cytochrome P450 21A2 activity are associated with congenital adrenal hyperplasia [10].
The brain-specific cytochrome P450 3A9 isoform represents a unique metabolic pathway for 1-dehydroprogesterone in neural tissues. This female-specific enzyme demonstrates high activity toward progesterone metabolism, producing 6β-, 16α-, and 21-hydroxyprogesterone metabolites [13]. The presence of this enzyme in brain tissues suggests specialized neurosteroid metabolism pathways that may be particularly relevant for 1-dehydroprogesterone actions in the central nervous system [13].
Kinetic parameters for 1-dehydroprogesterone metabolism vary considerably among cytochrome P450 isoenzymes. While specific Km values for 1-dehydroprogesterone have not been extensively characterized for all enzymes, studies indicate that cytochrome P450 3A4 and cytochrome P450 2C19 exhibit variable kinetic parameters depending on the specific metabolic reaction and experimental conditions [9] [8].
The allosteric modulation of neurokinin-1 receptors by 1-dehydroprogesterone represents a novel mechanism of action that extends beyond classical steroid hormone receptor interactions. Research has demonstrated that 1-dehydroprogesterone treatment results in significant downregulation of neurokinin-1 receptor expression on lymphocytes, with this effect being measurable both in vitro and in vivo [14].
The mechanism of neurokinin-1 receptor modulation involves indirect allosteric effects rather than direct receptor binding. 1-dehydroprogesterone induces alterations in neurokinin-1 receptor trafficking and surface expression, leading to decreased receptor availability for substance P binding [14]. Flow cytometry analyses have revealed that 1-dehydroprogesterone treatment produces a concentration-dependent decrease in the percentage of neurokinin-1 receptor-positive lymphocytes [14].
The functional consequences of neurokinin-1 receptor modulation include significant alterations in immune cell responses and pain perception. Studies using CBA/J female mice have demonstrated that 1-dehydroprogesterone treatment shifts the T-helper cell profile from a Th1 to a Th2 phenotype, with increased production of Th2-type cytokines and decreased production of Th1-type inflammatory mediators [14]. This immunomodulatory effect is directly correlated with the downregulation of neurokinin-1 receptor expression [14].
The temporal response pattern of neurokinin-1 receptor modulation follows a characteristic profile, with effects becoming apparent within 30 minutes of 1-dehydroprogesterone administration [14]. Behavioral testing using tail flick assays has revealed increased nociceptive thresholds following 1-dehydroprogesterone treatment, indicating enhanced pain tolerance associated with reduced neurokinin-1 receptor signaling [14].
The tissue distribution of neurokinin-1 receptor modulation extends beyond lymphocytes to include uterine tissues, where immunohistochemical analyses have revealed altered receptor expression patterns [14]. This systemic effect suggests that 1-dehydroprogesterone can influence neurokinin-1 receptor function across multiple tissue types, potentially contributing to its overall anti-inflammatory and analgesic properties [14].
The dose-response relationship for neurokinin-1 receptor modulation has been established through pharmacological studies demonstrating that 1.25 mg of 1-dehydroprogesterone produces significant effects on receptor expression and associated functional outcomes [14]. This dose-dependent response pattern supports the therapeutic potential of 1-dehydroprogesterone as an anti-inflammatory and analgesic agent [14].
The molecular pathway underlying neurokinin-1 receptor modulation involves alterations in G-protein coupling and intracellular signaling cascades [14]. While the exact allosteric mechanism remains to be fully elucidated, evidence suggests that 1-dehydroprogesterone influences neurokinin-1 receptor conformation or trafficking through secondary signaling pathways activated by progesterone receptor binding [14].